3-(4-biphenylyl)-5-butyl-9-methyl-7H-furo[3,2-g]chromen-7-one
Description
3-(4-Biphenylyl)-5-butyl-9-methyl-7H-furo[3,2-g]chromen-7-one (CAS: 858748-59-1) is a synthetic furanochromenone derivative characterized by a fused furo[3,2-g]chromen-7-one core. This compound features a 4-biphenylyl group at position 3, a butyl chain at position 5, and a methyl group at position 9 (Figure 1). Its molecular formula is C₂₈H₂₄O₃, with an average molecular mass of 408.49 g/mol (estimated based on structural analogs) .
Furochromenones are structurally related to coumarins and psoralens, known for their diverse bioactivities, including enzyme inhibition, anticancer, and anti-inflammatory effects . The target compound’s unique substitution pattern distinguishes it from natural furanochromenones like imperatorin (9-isopentenyloxy-7H-furo[3,2-g]chromen-7-one), a well-studied immunomodulator .
Properties
Molecular Formula |
C28H24O3 |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
5-butyl-9-methyl-3-(4-phenylphenyl)furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C28H24O3/c1-3-4-8-22-15-26(29)31-28-18(2)27-24(16-23(22)28)25(17-30-27)21-13-11-20(12-14-21)19-9-6-5-7-10-19/h5-7,9-17H,3-4,8H2,1-2H3 |
InChI Key |
AOGKQONRJOZQIS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=C(C=C4)C5=CC=CC=C5)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(4-biphenylyl)-5-butyl-9-methyl-7H-furo[3,2-g]chromen-7-one involves several steps. One common method includes the use of biphenyl-2-carboxylic acid derivatives, which undergo intramolecular lactonization facilitated by a redox mediator such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) and glassy carbon electrodes . The reaction conditions typically involve the use of 2,6-lutidine as an additive in a 0.1 M n Bu 4 NClO 4 electrolyte mixture of 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) .
Chemical Reactions Analysis
3-(4-Biphenylyl)-5-butyl-9-methyl-7H-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The compound can also undergo nucleophilic substitution reactions with halides in the presence of a base like potassium carbonate . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, derivatives of this compound have shown potential antiparasitic activity by targeting specific enzymes . Additionally, it has been studied for its potential therapeutic applications in treating various diseases .
Mechanism of Action
The mechanism of action of 3-(4-biphenylyl)-5-butyl-9-methyl-7H-furo[3,2-g]chromen-7-one involves its interaction with molecular targets and pathways within biological systems. For instance, it may regulate specific proteins or enzymes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of furochromenones are highly dependent on substituent positions and types. Below is a comparative analysis of structurally related compounds (Table 1):
Table 1: Structural and Functional Comparison of Key Furochromenones
Key Findings from Comparative Studies
Substituent Length and Lipophilicity :
- The target compound’s butyl chain at position 5 increases lipophilicity (predicted logP ~6.0) compared to shorter-chain analogs (e.g., propyl: logP ~5.2) . This property may enhance cellular uptake but reduce aqueous solubility.
- In contrast, polar substituents (e.g., methoxy groups in 374764-31-5) improve solubility but reduce membrane permeability .
Biological Activity :
- CYP 3A4 Inhibition : Derivatives with rigid side chains (e.g., biphenylyl at position 3) show stronger inhibition of cytochrome P450 3A4, a critical enzyme in drug metabolism, compared to flexible alkyl chains .
- Cytotoxicity : Chlorophenyl substituents (e.g., 374760-90-4) enhance cytotoxicity, likely due to electrophilic interactions with cellular targets . However, the target compound’s biphenylyl group may reduce potency compared to chlorinated analogs.
Synthetic Flexibility: The biphenylyl group at position 3 is synthetically accessible via Suzuki-Miyaura coupling, as demonstrated in analogs like 3-(4-biphenylyl)-9-methyl-5-phenyl derivatives . Side-chain modifications (e.g., introducing double bonds or heteroatoms) can fine-tune bioactivity, as seen in furanocoumarin derivatives with ω-hydroxyalkenyloxy chains .
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